molecular formula C8H14N4O2S3 B12277410 3-(((2-methylthiazol-4-yl)methyl)thio)-N-sulfamoylpropanimidamide

3-(((2-methylthiazol-4-yl)methyl)thio)-N-sulfamoylpropanimidamide

Cat. No.: B12277410
M. Wt: 294.4 g/mol
InChI Key: ZKDSSUGBPKYOEZ-UHFFFAOYSA-N
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Description

3-(((2-methylthiazol-4-yl)methyl)thio)-N-sulfamoylpropanimidamide is a complex organic compound that features a thiazole ring, a sulfamoyl group, and a propanimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((2-methylthiazol-4-yl)methyl)thio)-N-sulfamoylpropanimidamide typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions . The resulting thiazole derivative is then subjected to further functionalization to introduce the methylthio and sulfamoyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(((2-methylthiazol-4-yl)methyl)thio)-N-sulfamoylpropanimidamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the sulfamoyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the sulfamoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring or the sulfamoyl group.

Scientific Research Applications

3-(((2-methylthiazol-4-yl)methyl)thio)-N-sulfamoylpropanimidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(((2-methylthiazol-4-yl)methyl)thio)-N-sulfamoylpropanimidamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The sulfamoyl group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • **2-Methyl-1,3-thiazol-4-yl)methyl]thio}acetic acid
  • **2-aminothiazole-4-carboxylic acid
  • **4-methyl-1,3-thiazole-2-thiol

Uniqueness

3-(((2-methylthiazol-4-yl)methyl)thio)-N-sulfamoylpropanimidamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiazole ring, sulfamoyl group, and propanimidamide moiety allows for diverse chemical reactivity and potential biological activities that are not observed in similar compounds .

Properties

Molecular Formula

C8H14N4O2S3

Molecular Weight

294.4 g/mol

IUPAC Name

3-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-N'-sulfamoylpropanimidamide

InChI

InChI=1S/C8H14N4O2S3/c1-6-11-7(5-16-6)4-15-3-2-8(9)12-17(10,13)14/h5H,2-4H2,1H3,(H2,9,12)(H2,10,13,14)

InChI Key

ZKDSSUGBPKYOEZ-UHFFFAOYSA-N

Isomeric SMILES

CC1=NC(=CS1)CSCC/C(=N/S(=O)(=O)N)/N

Canonical SMILES

CC1=NC(=CS1)CSCCC(=NS(=O)(=O)N)N

Origin of Product

United States

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